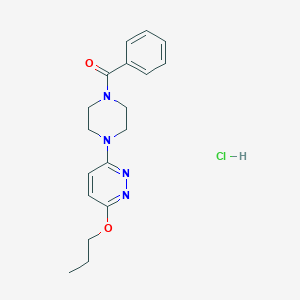

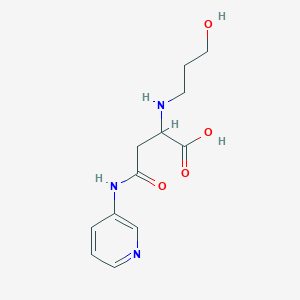

![molecular formula C8H11N3OS B2363367 5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 1858429-35-2](/img/structure/B2363367.png)

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane . This is a type of cyclic ether and is part of a class of compounds known as oxanorbornanes .

Synthesis Analysis

7-Oxabicyclo[2.2.1]heptane and its derivatives can be synthesized through several routes, the most common of which is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis

The molecular structure of 7-oxabicyclo[2.2.1]heptane consists of a seven-membered ring with an oxygen atom . The exact structure of “5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine” would depend on the specific locations of the thiadiazol and amine groups.Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane and its derivatives can undergo a variety of reactions due to their bicyclic structure, allowing for a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, 7-oxabicyclo[2.2.1]heptane has a molecular weight of 98.1430 .Scientific Research Applications

Muscarinic Activities

Research by Macleod et al. (1990) explored the receptor-binding affinity and efficacy of novel 1,2,4-thiadiazoles bearing a mono- or bicyclic amine at C5, including structures related to 5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine. These compounds were assessed as muscarinic ligands using radioligand binding assays, revealing insights into their potential applications in neurological research and drug development (Macleod et al., 1990).

Anticancer Applications

Krishna et al. (2020) synthesized and evaluated novel 1,3,4-thiadiazole analogues, including derivatives of this compound, for their potential anticancer activity. The study involved in silico and in vivo evaluations, indicating the significance of these compounds in cancer research (Krishna et al., 2020).

Antimicrobial and Antifungal Properties

Gür et al. (2020) conducted a study on Schiff bases derived from 1,3,4-thiadiazoles, including compounds structurally related to this compound. Their research revealed significant antimicrobial and antifungal activities, offering potential applications in the development of new therapeutic agents (Gür et al., 2020).

Applications in Organometallic Materials

Ardan et al. (2017) investigated the use of 1,3,4-thiadiazoles, including related compounds, as precursors in the crystal engineering of organometallic materials. Their study focused on the coordination behavior of these compounds with transition metal ions, highlighting their potential in materials chemistry (Ardan et al., 2017).

Antiviral Activity

Research by Chen et al. (2010) on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally similar to the compound , demonstrated potential antiviral activity against the tobacco mosaic virus. This suggests possible applications in the development of new antiviral agents (Chen et al., 2010).

properties

IUPAC Name |

5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMLFQLURDOPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

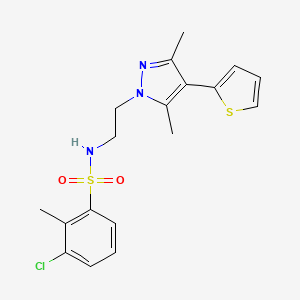

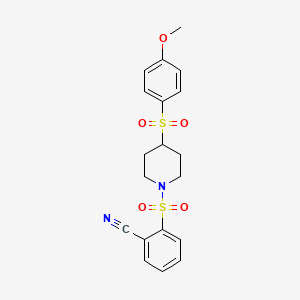

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)

![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)

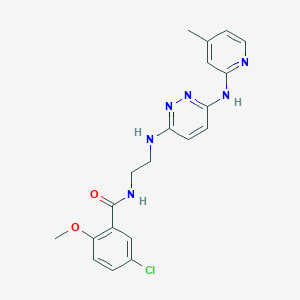

![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)

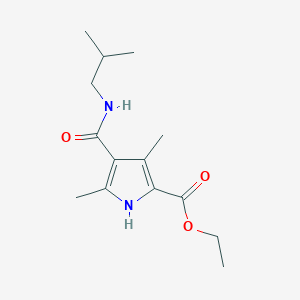

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)